5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide
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Overview
Description
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is an organic compound with the molecular formula C13H12BrN3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-amino-1-(pyridin-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine derivative .
Scientific Research Applications
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have comparable applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse biological activities.
Uniqueness
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is unique due to its specific substitution pattern and the presence of both bromine and nicotinamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12BrN3O |
---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
5-bromo-N-(1-pyridin-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12BrN3O/c1-9(12-4-2-3-5-16-12)17-13(18)10-6-11(14)8-15-7-10/h2-9H,1H3,(H,17,18) |
InChI Key |
KODMTNPPPRCUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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